
4-fluorophenyl benzoylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluorophenyl benzoylcarbamate is a chemical compound that is used in scientific research. It has gained significant attention in recent years due to its potential applications in various fields.
作用機序
The mechanism of action of 4-fluorophenyl benzoylcarbamate involves the inhibition of FAAH and MAGL enzymes. By inhibiting these enzymes, the levels of endocannabinoids in the body are increased, leading to various physiological effects. Additionally, 4-fluorophenyl benzoylcarbamate has been shown to exhibit anti-inflammatory and analgesic properties, which may be attributed to its ability to modulate the endocannabinoid system.
Biochemical and Physiological Effects
4-fluorophenyl benzoylcarbamate has been shown to exhibit various biochemical and physiological effects. Inhibition of FAAH and MAGL enzymes leads to increased levels of endocannabinoids, which can modulate pain, inflammation, and appetite. Additionally, 4-fluorophenyl benzoylcarbamate has been shown to exhibit anti-inflammatory and analgesic properties, which may be useful in the treatment of various inflammatory and pain-related conditions.
実験室実験の利点と制限
One of the advantages of using 4-fluorophenyl benzoylcarbamate in lab experiments is its potent inhibitory activity against FAAH and MAGL enzymes. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, 4-fluorophenyl benzoylcarbamate has been shown to exhibit good selectivity towards FAAH and MAGL enzymes, which reduces the likelihood of off-target effects.
One of the limitations of using 4-fluorophenyl benzoylcarbamate in lab experiments is its relatively low solubility in water. This can make it challenging to use in certain experimental setups, and may require the use of organic solvents. Additionally, 4-fluorophenyl benzoylcarbamate has been shown to exhibit some cytotoxicity towards certain cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 4-fluorophenyl benzoylcarbamate in scientific research. One potential direction is the development of more potent and selective inhibitors of FAAH and MAGL enzymes. Additionally, 4-fluorophenyl benzoylcarbamate may have potential applications in the treatment of various inflammatory and pain-related conditions. Further research is needed to explore these potential applications and to better understand the mechanism of action of 4-fluorophenyl benzoylcarbamate.
合成法
The synthesis of 4-fluorophenyl benzoylcarbamate involves the reaction of 4-fluoroaniline with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phosgene to form 4-fluorophenyl benzoylcarbamate. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant concentrations.
科学的研究の応用
4-fluorophenyl benzoylcarbamate has been used in various scientific research applications such as drug discovery, chemical biology, and medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the metabolism of endocannabinoids, which are signaling molecules that play a role in various physiological processes such as pain, inflammation, and appetite.
特性
IUPAC Name |
(4-fluorophenyl) N-benzoylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-11-6-8-12(9-7-11)19-14(18)16-13(17)10-4-2-1-3-5-10/h1-9H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVWIXNCQVXDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5252958 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

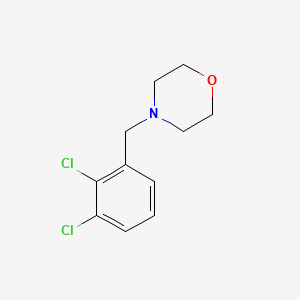
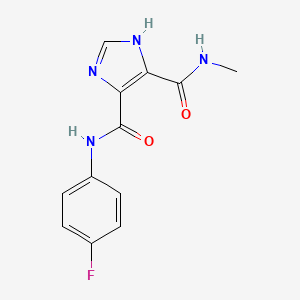
![2-[(5-phenyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5860837.png)
methyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B5860839.png)

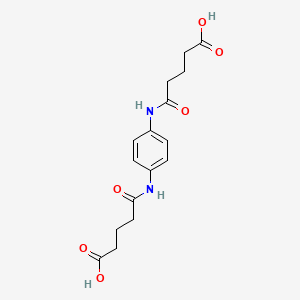
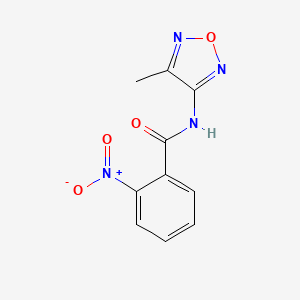
![3-amino-6,6,7-trimethyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5860868.png)
![4-{[(4-ethylphenyl)amino]carbonyl}isophthalic acid](/img/structure/B5860876.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5860879.png)

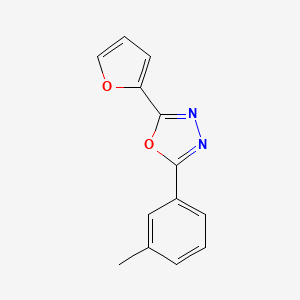

![N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5860932.png)